2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-20(17,18)11-8-6-10(7-9-11)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNODVTWXOKRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Ullmann Coupling
The Ullmann coupling reaction has emerged as a robust method for constructing C–S bonds in aromatic systems. For this compound, the reaction involves coupling 2-bromobenzoic acid with 4-methanesulfonylthiophenol in the presence of a copper(I) catalyst.
Reaction Mechanism and Conditions
The general reaction proceeds as follows:
$$
\text{2-Bromobenzoic acid} + \text{4-Methanesulfonylthiophenol} \xrightarrow{\text{CuI, Ligand, Base}} \text{2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid} + \text{HBr}
$$
Key parameters include:
Optimization Insights
Variations in ligand structure significantly impact yield. For example, substituting 1,10-phenanthroline with 2,2'-bipyridine reduces efficiency by 15–20% due to poorer copper coordination. Elevated temperatures (>110°C) promote side reactions, such as decarboxylation of the benzoic acid moiety.
Table 1: Ullmann Coupling Optimization
| Parameter | Optimal Value | Yield Range | Side Reactions Observed |
|---|---|---|---|
| Catalyst Loading | 5 mol% CuI | 68–75% | <5% decarboxylation |
| Ligand | 1,10-Phen | 70–78% | None |
| Temperature | 100°C | 72% | 8% at 120°C |
| Solvent | 1,4-Dioxane | 75% | 60% in DMF |
Nucleophilic Aromatic Substitution Under Basic Conditions
This method exploits the electrophilicity of the bromine atom in 2-bromobenzoic acid, enabling attack by the thiolate anion derived from 4-methanesulfonylthiophenol.
Reaction Protocol
$$
\text{2-Bromobenzoic acid} + \text{4-Methanesulfonylthiophenol} \xrightarrow{\text{Base}} \text{Product} + \text{HBr}
$$
Limitations and Solutions
Competitive hydrolysis of the bromoarene occurs at higher water concentrations (>2% v/v), reducing yields by 20–25%. Anhydrous conditions and molecular sieves mitigate this issue. Scalability is constrained by exothermic deprotonation steps, requiring controlled addition of the thiol.
Oxidation-Mediated Synthesis from Sulfide Precursors
While less direct, this route involves synthesizing a sulfide intermediate followed by oxidation to install the methanesulfonyl group.
Two-Step Approach
Sulfide Formation :
$$
\text{2-Bromobenzoic acid} + \text{4-Methylthiophenol} \rightarrow \text{2-[(4-Methylthiophenyl)sulfanyl]benzoic acid}
$$
Using Ullmann conditions (CuI, 1,10-phenanthroline, 90°C).Oxidation to Sulfone :
$$
\text{Sulfide} \xrightarrow{\text{H}2\text{O}2, \text{CuO/Al}2\text{O}3} \text{this compound}
$$
Adapted from CuO/Al$$2$$O$$3$$-catalyzed oxidations.
Critical Oxidation Parameters
- Catalyst Load : 10 wt% CuO/Al$$2$$O$$3$$ achieves 85% conversion in 6 hours.
- Oxidant : 30% H$$2$$O$$2$$ (3 equiv) in acetic acid at 70°C.
- Recyclability : The catalyst retains 92% activity after five cycles.
Table 2: Oxidation Efficiency
| Cycle | Conversion (%) | Selectivity (%) |
|---|---|---|
| 1 | 85 | 98 |
| 3 | 83 | 97 |
| 5 | 79 | 95 |
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Ullmann Coupling | 75 | 98 | Moderate | 1,200 |
| Nucleophilic Substitution | 70 | 95 | High | 900 |
| Oxidation-Mediated | 65* | 97 | Low | 1,500 |
*Combined yield for two steps.
Key Findings :
- The Ullmann method offers superior purity but higher costs due to ligand and catalyst requirements.
- Nucleophilic substitution is economically favorable for industrial-scale production despite marginally lower yields.
- The oxidation route is limited by multi-step complexity but valuable for accessing derivatives via intermediate functionalization.
Industrial-Scale Considerations
Process Intensification
Environmental Impact
- Waste Streams : Ullmann generates HBr (neutralized via NaOH scrubbing), while oxidation produces H$$_2$$O (benign).
- E-Factor : Nucleophilic substitution (E = 8.2) outperforms Ullmann (E = 12.5) in waste minimization.
Chemical Reactions Analysis
2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid is being investigated for its therapeutic properties:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which are under investigation for their efficacy against various pathogens.
Biological Research
The compound's interaction with biological targets is a focal point of research:
- Aquaporin Modulation : It has been studied for its role in modulating aquaporins, particularly AQP9, which is essential for glycerol uptake in hepatocytes. This modulation could have implications for treating metabolic disorders such as diabetes .
- Cancer Research : Ongoing studies are exploring its anticancer properties, focusing on its ability to inhibit tumor growth and metastasis through specific molecular interactions.
Material Science
In addition to its biological applications, this compound serves as a building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of more complex organic molecules, which may lead to the development of new materials and pharmaceuticals.
- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that could have various industrial applications.
Case Studies
Several studies have investigated the applications of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential use in developing new antibiotics.
- Inflammation Model Research : In vitro studies showed that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines, indicating its therapeutic potential for inflammatory diseases.
- Diabetes Treatment Research : Research involving AQP9 knockout mice indicated that inhibition of aquaporin channels could lead to improved glucose metabolism, highlighting the compound's potential role in diabetes management .
Mechanism of Action
The mechanism of action of 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Solubility : The methanesulfonyl group in the target compound enhances water solubility compared to lipophilic substituents like trifluoromethyl (-CF₃) in CAS 1545-75-1 . However, bulky substituents (e.g., ethyl-nitroimidazole in ) reduce solubility in aqueous media .
- Stability: Sulfanyl (-S-) groups are prone to oxidation, forming sulfoxides or sulfones.
Spectroscopic Characterization
- IR Spectroscopy : Sulfonyl (-SO₂) groups exhibit strong S-O stretches at 1150–1300 cm⁻¹ , while sulfanyl (-S-) linkages show C-S vibrations near 600–700 cm⁻¹ .
- NMR : The aromatic protons in the benzoic acid core and substituted phenyl ring resonate between δ 7.0–8.5 ppm , with methanesulfonyl protons appearing as a singlet near δ 3.1 ppm .
Biological Activity
2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid, with the CAS number 16185-13-0, is a compound characterized by a benzoic acid core substituted with a sulfanyl group and a methanesulfonylphenyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
- Molecular Formula : C₁₄H₁₂O₄S₂
- Molecular Weight : 308.37 g/mol
- Functional Groups :
- Benzoic acid
- Sulfanyl group
- Methanesulfonyl group
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Effects : Some research highlights its potential as an anticancer agent, particularly in inhibiting the growth of specific cancer cell lines. The mechanism may involve the inhibition of enzymes related to tumor progression.
- Anti-inflammatory Activity : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance, although detailed studies are necessary to fully elucidate these interactions.
- Cell Signaling Pathways : It may affect various cell signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylbenzenesulfonamide | C₇H₉NO₂S | Contains a methyl group on the benzene ring |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | Amino group instead of sulfanyl |
| 4-(Methylsulfonyl)aniline | C₇H₉NO₂S | Contains an amino group and methylsulfonyl moiety |
The presence of both sulfanil and methanesulfonyl functional groups in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
- Anticancer Research : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis, highlighting its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the standard synthetic routes for 2-[(4-Methanesulfonylphenyl)sulfanyl]benzoic acid, and what reaction conditions optimize yield?
Methodological Answer:
A common approach involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-methanesulfonylthiophenol with a brominated benzoic acid derivative (e.g., 2-bromobenzoic acid) in a polar solvent like methanol or DMF, using a base (e.g., K₂CO₃) to deprotonate the thiol. Reaction times (3–6 hours) and temperatures (60–80°C) influence yield. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography improves purity .
Basic: Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR : Assign peaks to the sulfanyl (-S-) linkage (δ ~3.5–4.0 ppm for adjacent protons) and methanesulfonyl (-SO₂CH₃) groups (δ ~3.2 ppm for CH₃).
- IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths and angles, particularly verifying the sulfanyl bridge and planarity of the aromatic rings .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To address this:
Purity Assessment : Use HPLC (e.g., C18 column, methanol/buffer mobile phase) or elemental analysis.
Crystallization Solvent Screening : Test solvents like acetone, ethanol, or DMSO to isolate stable polymorphs.
Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions and validates melting points .
Advanced: How to design experiments to evaluate the compound’s enzyme inhibition or receptor-binding activity?
Methodological Answer:
- In Vitro Assays :
- Kinetic Studies : Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes (e.g., kinases, proteases).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors.
- In Vivo Models : Administer the compound in rodent models (e.g., xenograft tumors) and monitor biomarker expression (e.g., phosphorylated proteins via Western blot) .
Advanced: How can Design of Experiments (DoE) optimize the synthesis process?
Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst loading. A fractional factorial design could:
Vary Parameters : Solvent (methanol vs. DMF), temperature (50–90°C), and molar ratio (1:1 to 1:1.5).
Response Metrics : Track yield (gravimetric analysis) and purity (HPLC).
Statistical Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate reactions but promote side products .
Basic: What are the solubility and stability profiles of this compound under different pH and storage conditions?
Methodological Answer:
- Solubility : Test in buffers (pH 1–12) using shake-flask methods. The carboxylic acid group enhances solubility in basic conditions (pH >8).
- Stability :
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Modify Functional Groups : Introduce halogens (e.g., Br at the phenyl ring) or alter the sulfonyl group (e.g., replace with sulfonamide).
- Biological Testing : Compare IC₅₀ values in enzyme assays. For example, bulky substituents on the benzene ring may hinder binding to hydrophobic enzyme pockets .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to protein active sites (e.g., farnesyltransferase for analogs like Salirasib).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
